molecular formula C20H23NO4S B3715170 cyclohexyl 4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoate

cyclohexyl 4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoate

Cat. No.: B3715170
M. Wt: 373.5 g/mol
InChI Key: IDBXJWZSHDAXGI-VKAVYKQESA-N
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Description

Cyclohexyl 4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoate is a complex organic compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl 4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoate typically involves a multi-step process. One common method includes the condensation of cyclohexylamine with a suitable thiazolidine-2,4-dione derivative under controlled conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The process may also incorporate green chemistry principles, such as the use of eco-friendly solvents and catalysts, to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidene group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

Cyclohexyl 4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of cyclohexyl 4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl [(5Z)-5-(4-isopropylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate
  • Cyclohexyl [(5Z)-5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate

Uniqueness

Cyclohexyl 4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its cyclohexyl group and benzylidene moiety contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

cyclohexyl 4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S/c22-18(25-16-10-5-2-6-11-16)12-7-13-21-19(23)17(26-20(21)24)14-15-8-3-1-4-9-15/h1,3-4,8-9,14,16H,2,5-7,10-13H2/b17-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBXJWZSHDAXGI-VKAVYKQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)CCCN2C(=O)C(=CC3=CC=CC=C3)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)OC(=O)CCCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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cyclohexyl 4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoate
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cyclohexyl 4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoate
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cyclohexyl 4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoate
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cyclohexyl 4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoate
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cyclohexyl 4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoate
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cyclohexyl 4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoate

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